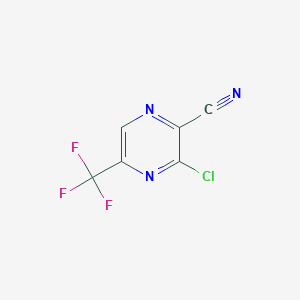

3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF3N3/c7-5-3(1-11)12-2-4(13-5)6(8,9)10/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYPCJPDZYNHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Salt-Formation Reaction

The first step involves converting 3-chloro-2-R-5-trifluoromethylpyridine (where R = Cl, Br, or F) into an organic salt using a nucleophilic activator. Key parameters include:

-

Activators : Triethylamine, 4-dimethylaminopyridine (DMAP), or 4-pyrrolidinopyridine.

-

Conditions : Reflux at 4–6 hours, followed by vacuum drying at 40–50°C.

For example, 3-chloro-2-chloro-5-trifluoromethylpyridine reacts with triethylamine in methanol to yield a quaternary ammonium salt with >85% efficiency.

Cyanation Reaction

The organic salt undergoes nucleophilic displacement with cyanide sources under controlled conditions:

-

Cyanide reagents : Hydrocyanic acid, lithium cyanide, or potassium cyanide.

-

Solvent systems : Dichloromethane, chloroform, or dichloroethane mixed with water.

-

pH control : Adjusting to pH 2–4 with hydrochloric acid ensures efficient layer separation and cyanide removal.

Example : Reacting the triethylamine-derived salt with hydrocyanic acid in dichloromethane/water at 0°C produces the target compound in 85.7% yield.

Fluorination-Cyanation Sequential Approach

Fluorination of 2,3-Dichloro-5-Trifluoromethylpyridine

Patent CN107286087B describes a fluorination step to generate 2-fluoro-3-chloro-5-trifluoromethylpyridine using potassium fluoride or cesium fluoride in polar aprotic solvents (e.g., DMF). This intermediate is critical for subsequent cyanation.

Cyanide Substitution

The fluoro-substituted intermediate reacts with cyanide reagents (e.g., CuCN or NaCN) in dimethyl sulfoxide (DMSO) at 80–100°C. This method achieves yields up to 90% with a purity of 99.5%.

Comparative Analysis of Methodologies

Process Optimization and Industrial Scalability

Solvent Recycling

The use of dichloromethane (boiling point: 40°C) enables efficient recovery via distillation, reducing production costs and environmental footprint. Post-reaction washes with water ensure residual cyanide removal, critical for large-scale safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 undergoes substitution with nucleophiles under catalytic or thermal conditions:

Reaction with Thiophenols

In the presence of cesium carbonate and catalytic thiophenol, the chlorine is replaced by sulfur-based nucleophiles. This proceeds via a thiophenolate-mediated mechanism, forming intermediates like S-aryl fluorocarbamates before yielding substituted pyrazines .

Example Reaction:

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile | 3-Methylthiophenol, Cs₂CO₃, RT, 24 hr | 3-(Methylthio)-5-(trifluoromethyl)pyrazine-2-carbonitrile | 68% |

Fluorination

Using anhydrous KF or NaF with phase-transfer catalysts (e.g., tetrabutylammonium bromide) at 140–170°C replaces chlorine with fluorine .

Transition Metal-Catalyzed Coupling Reactions

The chlorine substituent participates in cross-couplings, enabling C–C or C–heteroatom bond formation:

Suzuki–Miyaura Coupling

Pd(PPh₃)₄ facilitates coupling with aryl boronic acids/pinacol esters in 1,4-dioxane/H₂O under reflux :

General Conditions:

-

Catalyst: Pd(PPh₃)₄ (7 mol%)

-

Base: K₃PO₄ (2 eq)

-

Solvent: 1,4-Dioxane/H₂O (3:1)

-

Temperature: 100°C, 20 hr

Example:

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazine-2-carbonitrile | 72% |

Buchwald–Hartwig Amination

Palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligand enable amine coupling at the chlorine position .

Cyano Group Reactivity

The carbonitrile group at position 2 undergoes hydrolysis or reduction:

Hydrolysis to Carboxamide

Treatment with H₂SO₄ (conc.)/H₂O at 80°C converts the cyano group to a primary amide .

Reduction to Aminomethyl

NaBH₄/NiCl₂ in THF reduces the nitrile to an aminomethyl group .

Trifluoromethyl Group Stability

The CF₃ group remains inert under most conditions but can participate in radical reactions or act as a directing group in C–H functionalization .

Comparative Reaction Table

Mechanistic Insights

-

Nucleophilic Substitution: Proceeds via a catalytic cycle where thiophenolate anions displace chlorine, regenerated by cesium carbonate .

-

Suzuki Coupling: Follows a standard oxidative addition-transmetallation-reductive elimination pathway .

-

Cyano Reactivity: Hydrolysis involves protonation of the nitrile followed by water attack, forming an intermediate imidic acid .

This compound’s versatility makes it valuable in agrochemical and pharmaceutical synthesis, particularly for constructing heteroaromatic scaffolds with tailored electronic properties .

Scientific Research Applications

Pharmaceutical Chemistry

3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile serves as an important intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that lead to various pharmaceutical agents.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to create antiviral agents. The trifluoromethyl group is known to enhance the biological activity of the resulting compounds, making them more effective against viral infections. For instance, studies indicate that modifications at the pyrazine ring can yield potent inhibitors of viral replication pathways.

Agricultural Chemicals

The compound is also being explored for its potential use in agricultural chemicals, particularly as a fungicide or herbicide. Its ability to interact with biological systems makes it suitable for developing crop protection agents.

Case Study: Fungicide Development

In agricultural research, 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile has been investigated as a precursor for new fungicides. The trifluoromethyl group contributes to the compound's effectiveness by enhancing its stability and bioactivity in plant systems. For example, formulations based on this compound have shown promise in reducing fungal diseases in crops, leading to improved yields .

Synthetic Pathways

Several synthetic methods have been developed for producing 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile. These methods often involve reactions that incorporate the cyano and trifluoromethyl groups onto the pyrazine ring.

Common Synthetic Routes

- Halogenation Reactions : Utilizing halogenating agents to introduce chlorine at specific positions on the pyrazine ring.

- Cyanation Reactions : Employing cyanide sources to add cyano groups, which are crucial for enhancing biological activity.

The synthesis processes typically achieve high yields and can be adapted for large-scale production, making them suitable for industrial applications .

Environmental Considerations

While developing new applications for 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile, researchers are also focused on minimizing environmental impacts. Innovative synthesis methods that reduce toxic byproducts and utilize less hazardous solvents are being prioritized. For instance, recent advancements have led to processes that avoid traditional nitrile solvents, favoring safer alternatives like dichloromethane .

Mechanism of Action

The mechanism by which 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The trifluoromethyl group and chlorine atom significantly influence the compound’s electronic and steric properties compared to analogs:

*Estimated logP values based on substituent contributions.

The trifluoromethyl group in the target compound increases metabolic stability and membrane permeability compared to methyl or unsubstituted analogs, making it favorable for drug design .

Kinase Inhibition and Anticancer Activity

Pyrazine-2-carbonitriles are prominent in kinase inhibitor development. Key examples:

- CCT245737 (): A CHK1 inhibitor with a morpholinylmethylamino group, showing oral bioavailability and in vivo efficacy. The trifluoromethyl group in the target compound may similarly enhance target binding through hydrophobic interactions .

- FM Compounds (): Exhibit CHK1 inhibition with IC₅₀ values <10 nM. Structural analogs lacking CF₃ or Cl show reduced potency, highlighting the importance of these groups .

Biological Activity

3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile (CAS No. 2091672-48-7) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of a trifluoromethyl group enhances its lipophilicity and potentially its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H2ClF3N2 |

| Molecular Weight | 207.55 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antifungal Activity

Research indicates that compounds related to 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile exhibit significant antifungal properties. For instance, studies on structurally similar compounds have shown that the trifluoromethyl group contributes to enhanced fungicidal activity against various plant pathogens. In particular, derivatives with this moiety demonstrated effectiveness against diseases such as gray mold and powdery mildew, indicating a potential application in agricultural fungicides .

The biological activity of 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile is hypothesized to involve interference with fungal metabolic pathways. The trifluoromethyl group may enhance binding affinity to specific enzymes or receptors involved in fungal growth regulation, although detailed mechanistic studies are still required to elucidate the exact pathways affected.

Study on Fungicidal Efficacy

A notable study evaluated the efficacy of various pyrazine derivatives, including those with trifluoromethyl substitutions. The findings revealed that 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile exhibited superior antifungal activity compared to its chloro-substituted counterparts. In controlled trials, it demonstrated over tenfold increased efficacy against wheat brown rust and barley powdery mildew compared to alternative compounds .

Toxicological Assessments

Toxicological evaluations are crucial for assessing the safety of new agricultural chemicals. Preliminary assessments of 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile indicate low toxicity levels in non-target organisms, suggesting its potential as a safe fungicide alternative. Further studies are ongoing to confirm these findings across different biological models.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of pyrazine derivatives emphasizes the importance of substituents like the trifluoromethyl group in enhancing biological activity. Compounds lacking this group generally showed diminished antifungal properties, highlighting the critical role of this functional group in modulating biological effects.

| Compound Type | Activity Level |

|---|---|

| Trifluoromethyl-substituted | High |

| Chloro-substituted | Moderate |

| Unsubstituted | Low |

Q & A

Q. What are the most reliable synthetic routes for 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile?

A three-step synthesis is commonly employed:

Chlorination : React 5-(trifluoromethyl)pyrazine-2-carbonitrile with phosphoryl chloride (POCl₃) under reflux to introduce the chloro substituent at the 3-position .

Purification : Use column chromatography (e.g., C18 reverse-phase with acetonitrile/water/formic acid) to isolate the product .

Characterization : Confirm purity via HPLC (retention time ~0.81 minutes) and LCMS (m/z 265 [M+H]⁺) .

Key Considerations : Anhydrous conditions and catalytic Pd(0) improve yield in cross-coupling steps .

Q. How can researchers verify the regioselectivity of substituents in pyrazine derivatives?

Regioselectivity is confirmed via:

- NMR analysis : Compare chemical shifts of pyrazine protons to reference compounds (e.g., 3-chloro vs. 5-trifluoromethyl groups exhibit distinct splitting patterns) .

- X-ray crystallography : Resolve ambiguities in substitution patterns for solid-state structures .

- Computational modeling : Use DFT calculations to predict electronic effects directing substitution .

Q. What analytical techniques are critical for characterizing trifluoromethylpyrazine derivatives?

- IR spectroscopy : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and trifluoromethyl (CF₃ stretch ~1150 cm⁻¹) groups .

- ¹³C NMR : Distinguish CF₃ carbon signals (quartet at δ ~120 ppm due to J coupling with fluorine) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₂ClF₃N₃ requires m/z 219.9804) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for pyrazine carbonitrile derivatives?

Discrepancies often arise from:

- Reagent purity : Trace moisture in POCl₃ reduces chlorination efficiency .

- Catalyst loading : Pd(0) concentrations >5 mol% may induce side reactions in cross-coupling steps .

Methodological Fix : Standardize reaction conditions (e.g., solvent, temperature) and validate yields via triplicate experiments .

Q. What strategies optimize the synthesis of pharmacologically active pyrazine-carbonitrile hybrids?

- Scaffold diversification : Introduce amino or hydrazido groups via nucleophilic substitution (e.g., NH₄OAc in ethanol at 80°C) .

- Bioisosteric replacement : Replace Cl with F using KF/sulfolane to enhance metabolic stability .

- SAR studies : Test derivatives for kinase inhibition (e.g., JAK2/STAT3 pathways) using enzyme-linked assays .

Q. How does electronic effects of the trifluoromethyl group influence pyrazine reactivity?

The -CF₃ group:

- Deactivates the ring : Reduces electrophilic substitution but enhances oxidative stability .

- Directs substituents : Meta/para orientation in cross-coupling due to strong electron-withdrawing effects .

Experimental validation : Compare reaction rates of CF₃-containing vs. methyl-substituted analogs .

Data Contradiction Analysis

Q. Conflicting reports on regioselectivity in pyrazine functionalization: How to reconcile?

Discrepancies in product ratios (e.g., 2a vs. 3 in ) arise from:

- Solvent polarity : Polar aprotic solvents (DMF) favor one pathway, while toluene promotes alternative intermediates .

- Catalyst choice : Pd vs. Cu catalysts yield different regioselectivity in Sonogashira couplings .

Resolution : Use kinetic vs. thermodynamic control experiments to identify dominant pathways .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Chlorination with POCl₃ | POCl₃, reflux, 6 hr | 68–75 | |

| Cross-coupling | Pd(0), Zn(CN)₂, DMF, 80°C | 52–60 | |

| Fluorine substitution | KF, sulfolane, RT | 85 |

Q. Table 2: Structural Analogs and Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.